lithium;2-butylcyclohepta-1,3-diene

Description

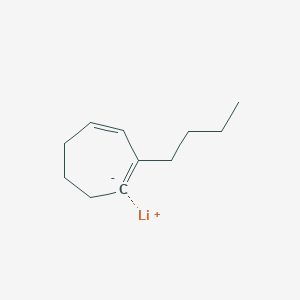

Lithium;2-butylcyclohepta-1,3-diene is an organolithium compound featuring a seven-membered cyclohepta-1,3-diene ring substituted with a butyl group at the 2-position, coordinated to a lithium ion. Organolithium compounds are pivotal in synthetic chemistry due to their high reactivity as strong bases and nucleophiles, enabling carbon-carbon bond formation and polymerization initiators . For instance, 1,4-dilithio-1,3-dienes are synthesized via lithiation of diiodo precursors using tert-butyllithium (t-BuLi) , suggesting a similar route for this compound.

Properties

CAS No. |

61604-44-2 |

|---|---|

Molecular Formula |

C11H17Li |

Molecular Weight |

156.2 g/mol |

IUPAC Name |

lithium;2-butylcyclohepta-1,3-diene |

InChI |

InChI=1S/C11H17.Li/c1-2-3-8-11-9-6-4-5-7-10-11;/h6,9H,2-5,7-8H2,1H3;/q-1;+1 |

InChI Key |

ZLPRSZZRCGJBKE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCC1=[C-]CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-butylcyclohepta-1,3-diene typically involves the reaction of 2-butylcyclohepta-1,3-diene with an organolithium reagent such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

lithium;2-butylcyclohepta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: The lithium ion can be substituted with other metal ions or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted cyclohepta-1,3-dienes.

Scientific Research Applications

lithium;2-butylcyclohepta-1,3-diene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-butylcyclohepta-1,3-diene involves the interaction of the lithium ion with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the stability of the cyclohepta-1,3-dien-1-ide anion and the ability of the lithium ion to stabilize transition states during reactions.

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects : The seven-membered ring in this compound likely reduces ring strain compared to cyclohexa-dienes, enhancing thermal stability. However, steric hindrance from the butyl group may limit accessibility in reactions .

- Electronic Structure: In pyridino-cyclohexa-diene irontricarbonyl complexes, HOMO localization on the metal and diene enables electron donation to the methylpyridine LUMO . For the lithium analog, the HOMO is expected to reside on the electron-rich diene, increasing nucleophilicity at the α-position .

- Natural vs. Synthetic Dienes: Phellandrenes (natural cyclohexa-dienes) exhibit electrophilic reactivity due to π-system conjugation, contrasting with the nucleophilic behavior of organolithium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.